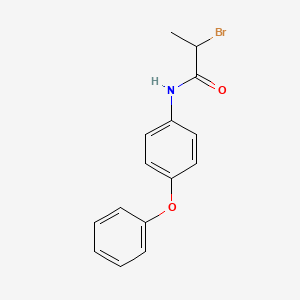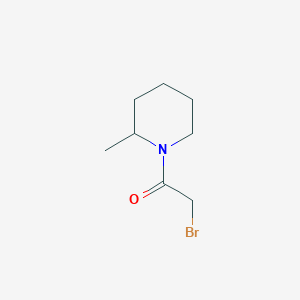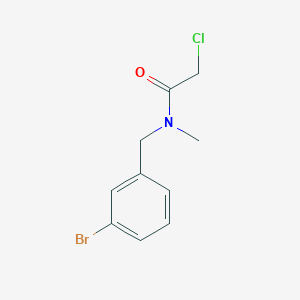
N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide: is an organic compound with a molecular formula of C10H11BrClNO This compound is characterized by the presence of a bromine atom on the benzyl group, a chlorine atom on the acetamide group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide typically begins with 3-bromobenzyl chloride and N-methylacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-bromobenzyl chloride by the nitrogen atom in N-methylacetamide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the reaction can be performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, particularly affecting the benzyl group or the acetamide moiety.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzyl or acetamide groups.
Reduction Products: Reduced forms of the benzyl or acetamide groups.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Reactions: It serves as a reagent in various organic reactions, including substitution and coupling reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block for more complex industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with certain receptors on cell surfaces, modulating their activity and influencing cellular responses.
Pathway Modulation: By affecting key enzymes or receptors, the compound can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
N-(3-Bromo-benzyl)-2-chloroacetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.
N-(3-Bromo-benzyl)-2-chloro-N-phenyl-acetamide: Similar structure with a phenyl group on the nitrogen atom.
Uniqueness:
Substitution Pattern:
Versatility: The compound’s ability to undergo various chemical reactions and its potential use in multiple fields, including medicinal chemistry and industrial processes, highlight its versatility.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBBOUIRLWGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
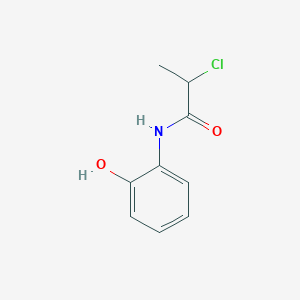
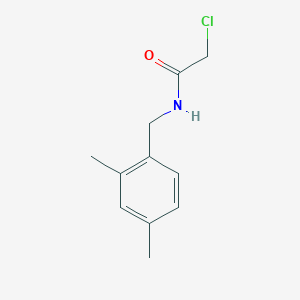
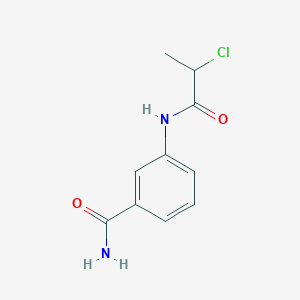
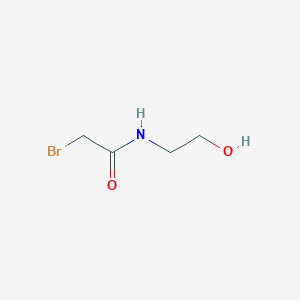
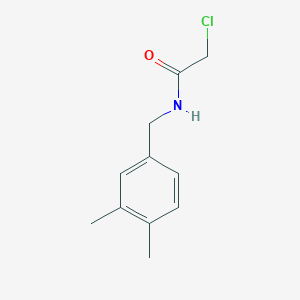
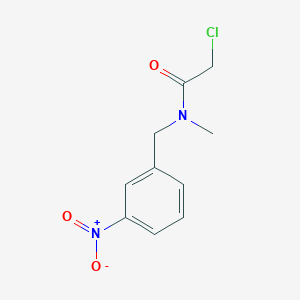
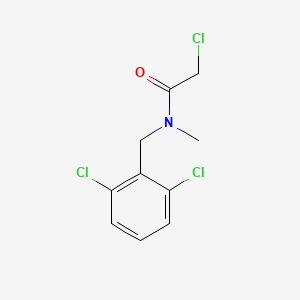
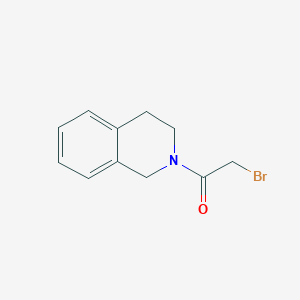
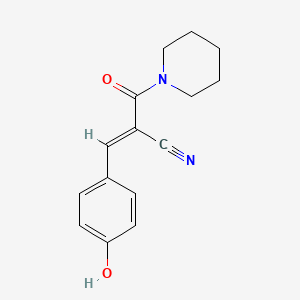

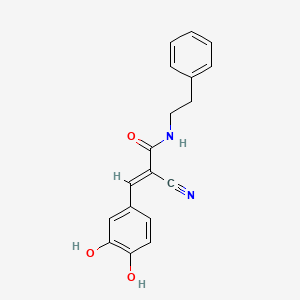
![2-chloro-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B7847990.png)
